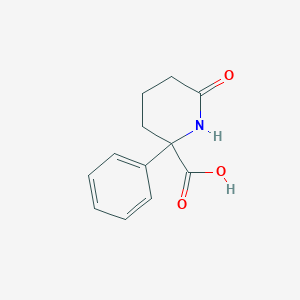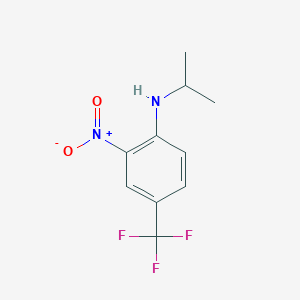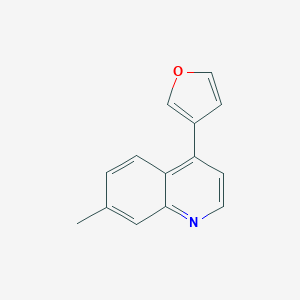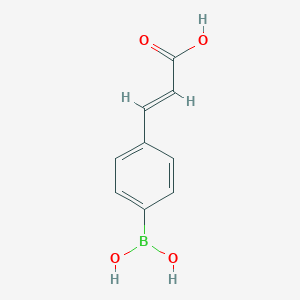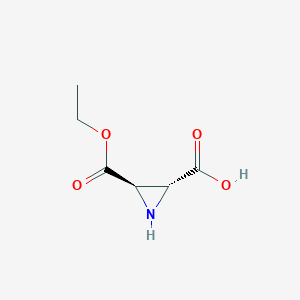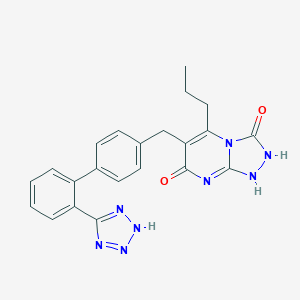
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, also known as TAK-915, is a novel small molecule compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease.
作用機序
The exact mechanism of action of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood, but it is believed to work by enhancing the activity of a receptor in the brain called the NMDA receptor. The NMDA receptor is involved in the formation of new memories and is known to be impaired in Alzheimer's disease. By enhancing the activity of this receptor, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have other biochemical and physiological effects. For example, the compound has been found to increase the levels of a protein called brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain. (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has also been shown to increase the levels of a neurotransmitter called acetylcholine, which is important for memory and learning.
実験室実験の利点と制限
One of the main advantages of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- for lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in cognitive function and disease. However, one limitation of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is that it has only been tested in preclinical models of Alzheimer's disease, and its effects in humans are not yet known.
将来の方向性
There are several future directions for the study of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One area of research is to investigate the effects of the compound in humans with Alzheimer's disease. Another area of research is to explore the potential of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- for the treatment of other cognitive disorders, such as schizophrenia and depression. Finally, researchers may also investigate the use of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- as a tool for studying the NMDA receptor and its role in cognitive function and disease.
Conclusion:
In conclusion, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel small molecule compound that has shown promise for the treatment of cognitive disorders such as Alzheimer's disease. The compound works by enhancing the activity of the NMDA receptor in the brain, and has been shown to improve cognitive function in preclinical models of Alzheimer's disease. While there are still many questions to be answered about the effects of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in humans, the compound represents a promising avenue of research for the treatment of cognitive disorders.
合成法
The synthesis of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves several steps, including the preparation of 1,2,4-triazolopyrimidine-3,7-dione, the synthesis of 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, and the final coupling reaction. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a complex process that requires expertise in organic chemistry.
科学的研究の応用
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied in preclinical models of Alzheimer's disease. In a recent study, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- was shown to improve cognitive function in a mouse model of Alzheimer's disease. The compound was also found to reduce the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease, in the brains of these mice.
特性
CAS番号 |
168152-72-5 |
|---|---|
製品名 |
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
分子式 |
C22H20N8O2 |
分子量 |
428.4 g/mol |
IUPAC名 |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C22H20N8O2/c1-2-5-18-17(20(31)23-21-26-27-22(32)30(18)21)12-13-8-10-14(11-9-13)15-6-3-4-7-16(15)19-24-28-29-25-19/h3-4,6-11H,2,5,12H2,1H3,(H,27,32)(H,23,26,31)(H,24,25,28,29) |
InChIキー |
MGXXDVIOKXBGHT-UHFFFAOYSA-N |
異性体SMILES |
CCCC1=C(C(=O)N=C2N1C(=O)NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NNC(=O)N12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
正規SMILES |
CCCC1=C(C(=O)N=C2N1C(=O)NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
同義語 |
2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,5,7,8-tetr azabicyclo[4.3.0]nona-2,5-diene-4,9-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)

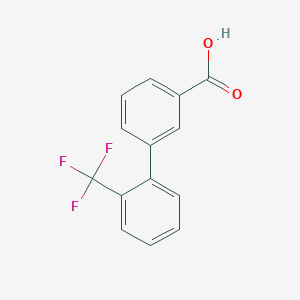
![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)



